3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

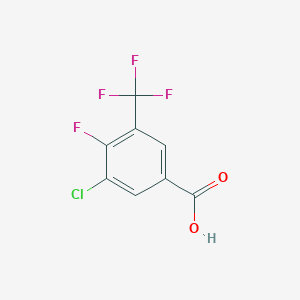

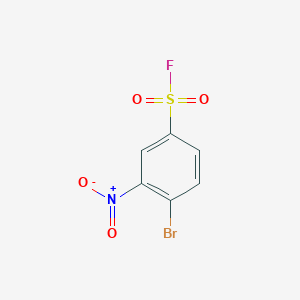

3-Chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid is a derivative of benzoic acid featuring a chloride, a fluoride, and a trifluoromethyl at the 3-, 4-, and 5-positions, respectively . It is employed in the synthesis of active pharmaceutical ingredients (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

Molecular Structure Analysis

The molecular structure of 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid is represented by the formula C8H3ClF4O2 . The InChI code is 1S/C8H3ClF4O2/c9-5-2-3 (7 (14)15)1-4 (6 (5)10)8 (11,12)13/h1-2H, (H,14,15) and the InChI key is UYEXBYNDDVJLHJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid include a molecular weight of 242.56 , and a physical form of white to yellow solid . The melting point is 104-108 °C .科学的研究の応用

“3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid” is a benzoic acid derivative featuring a fluoride and a trifluoromethyl at the 3- and 5-positions, respectively . It’s employed in the synthesis of active pharmaceutical ingredient (APIs) due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .

Trifluoromethyl group-containing compounds, like the one you mentioned, have been found to exhibit numerous pharmacological activities . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

In the agrochemical industry, trifluoromethylpyridines, which can be synthesized from compounds like “3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid”, are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

-

Synthesis of Trifluoromethylpyridines

- Trifluoromethylpyridines (TFMPs) are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

-

FDA-Approved Trifluoromethyl Group-Containing Drugs

- Trifluoromethyl group-containing drugs have been approved by the US Food and Drug Administration (FDA) . They make up more than 50 percent of the best-selling drug molecules approved by the FDA . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

-

Benign Prostatic Hyperplasia Treatment

-

Synthesis of Dibenzoate Esters Type Anticancer Drugs

-

Influenza A Virus Fusion Inhibitor

-

Synthesis of 1,3,4-Oxadiazole Derivatives

-

Investigation of Ligand Binding with Chaperones

-

Nucleophilic Substitution and Friedel-Craft Acylation

-

Influenza A Virus Fusion Inhibitor

Safety And Hazards

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory system toxicity . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this chemical .

特性

IUPAC Name |

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEXBYNDDVJLHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-fluoro-5-(trifluoromethyl)benzoic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2699379.png)

![Ethyl 3-oxo-4-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate](/img/structure/B2699383.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2699385.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamide](/img/structure/B2699386.png)

![(Z)-methyl 2-(2-((4-(N-benzyl-N-methylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2699390.png)

![6-methyl-2-(morpholin-4-ylcarbonyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2699391.png)

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2699397.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2699398.png)